Homoerythratine
Description
Homoerythratine is a benzylphenylethylamine alkaloid classified under the lycorine family. Its semi-systematic name is 3α-methoxy-16,17-methylenedioxy-homoerythrinan-1(6)-en-2β-ol, with a molecular formula of C₁₉H₂₅NO₅ and a molecular weight of 329.40 g/mol . The compound features a tricyclic 6-5-7 core structure, characterized by a methoxy group at C-3α, a methylenedioxy bridge (OCH₂O) spanning C-16 and C-17, and a hydroxyl group at C-2β . It is synthesized via an intramolecular [3+2] cycloaddition of an azomethine ylide followed by a Mislow–Evans rearrangement, which establishes its stereochemistry at C-2 .
Properties
CAS No. |
84471-41-0 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,19R,20R)-20-methoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraen-19-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-18-10-19-13(8-15(18)21)4-6-20(19)5-2-3-12-7-16-17(9-14(12)19)24-11-23-16/h7-9,15,18,21H,2-6,10-11H2,1H3/t15-,18-,19+/m1/s1 |
InChI Key |
FCLDQBDXFYQJPD-LZQZEXGQSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
Canonical SMILES |
COC1CC23C(=CC1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homoerythratine involves several steps, typically starting from simpler organic compounds. One common method includes the use of phenylethylisoquinoline derivatives as precursors. The synthetic route often involves cyclization reactions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower yields compared to natural extraction methods .
Chemical Reactions Analysis
Types of Reactions: Homoerythratine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown that homoerythratine exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: There is ongoing research into its potential use as a therapeutic agent for treating certain diseases, particularly due to its neuroprotective and analgesic effects.
Industry: While not widely used industrially, this compound’s unique properties make it a subject of interest for developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of homoerythratine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism underlies its potential neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below contrasts Homoerythratine with two structurally related alkaloids: Selaginoidine and Methyl 16-methoxy-5-oxa-10-azatetracyclo[8.7.0.0¹,¹³.0²,⁶]heptadeca-2(6),3,13-triene-4-carboxylate (hereafter referred to as Compound X).
| Property | This compound | Selaginoidine | Compound X |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₅NO₅ | C₁₇H₁₉NO₄ | C₁₇H₁₉NO₄ |
| Molecular Weight (g/mol) | 329.40 | 317.40 | 317.40 |
| Key Functional Groups | Methoxy (C-3α), Methylenedioxy (C16–C17) | Carboxylate ester (C-4), Methoxy (C-16) | Carboxylate ester (C-4), Methoxy (C-16) |
| Core Structure | 6-5-7 tricyclic | 6-5-6 tricyclic | 6-5-6 tricyclic |
| Stereochemistry | 2β-OH, 3α-OCH₃ | No hydroxyl groups | No hydroxyl groups |
Key Observations :
- Molecular Weight : this compound is heavier due to its methylenedioxy group and additional hydroxyl substituent .
- Functional Groups: The methylenedioxy bridge in this compound is absent in Selaginoidine and Compound X, which instead feature carboxylate esters .
- Core Structure : this compound’s 6-5-7 core differs from the 6-5-6 systems of the other two compounds, influencing ring strain and reactivity .
This compound
Synthesis involves generating an azomethine ylide from (tributylstannyl)methylamine and iodoketone, followed by intramolecular [3+2] cycloaddition with a terminal alkene. The Mislow–Evans rearrangement then installs the C-2 hydroxyl group with correct stereochemistry . Notably, trichloroisocyanuric acid-mediated approaches employ nitrene intermediates for functional group tolerance .
Selaginoidine and Compound X
These compounds lack documented use of 1,3-dipolar cycloadditions. Instead, their synthesis likely relies on classical alkaloid pathways, such as Horner–Emmons reactions for olefination or esterification . The absence of hydroxyl groups simplifies stereochemical control compared to this compound.
Spectral and Analytical Characterization
- This compound : Distinctive NMR signals include a doublet for the methylenedioxy protons (δ 5.90–6.10 ppm) and a singlet for the methoxy group (δ 3.30 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 329.1732 .
- Selaginoidine/Compound X: Carboxylate esters show characteristic carbonyl stretches at ~1700 cm⁻¹ in IR. Their HRMS profiles lack the methylenedioxy fragment, with molecular ions at m/z 317.1264 .
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